molecular formula C12H10N2O2 B11886244 Methyl [2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-48-3

Methyl [2,3'-bipyridine]-5'-carboxylate

Cat. No.: B11886244
CAS No.: 1346686-48-3
M. Wt: 214.22 g/mol
InChI Key: YIFXITBAAQAVMI-UHFFFAOYSA-N
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Description

Methyl [2,3’-bipyridine]-5’-carboxylate is a heterocyclic organic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and materials science. The unique structure of methyl [2,3’-bipyridine]-5’-carboxylate, which includes two pyridine rings connected by a single bond, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2,3’-bipyridine]-5’-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Another method is the Negishi coupling, which uses organozinc reagents and nickel or palladium catalysts . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of methyl [2,3’-bipyridine]-5’-carboxylate often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl [2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields bipyridinium salts, while reduction produces dihydropyridine derivatives. Substitution reactions can result in a wide range of functionalized bipyridine compounds.

Scientific Research Applications

Methyl [2,3’-bipyridine]-5’-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [2,3’-bipyridine]-5’-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can coordinate with metal ions, forming complexes that exhibit unique catalytic and electronic properties. These interactions can modulate various biochemical pathways, leading to the observed biological and industrial effects .

Comparison with Similar Compounds

Methyl [2,3’-bipyridine]-5’-carboxylate can be compared with other bipyridine derivatives, such as:

The uniqueness of methyl [2,3’-bipyridine]-5’-carboxylate lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

1346686-48-3

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 5-pyridin-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-6-9(7-13-8-10)11-4-2-3-5-14-11/h2-8H,1H3

InChI Key

YIFXITBAAQAVMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=CC=N2

Origin of Product

United States

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